molecular formula C13H11FO3S B6374860 2-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1261971-85-0

2-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95%

Cat. No. B6374860
CAS RN: 1261971-85-0
M. Wt: 266.29 g/mol
InChI Key: LMDFNDJPZVTSSU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-methylsulfonylphenyl)phenol (95%) is a fluorinated phenol compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless, crystalline solid with a melting point of around 100-102°C and a molecular weight of 246.27 g/mol. Its chemical formula is C9H9FO3S and it is soluble in both organic and aqueous solvents. This compound has been extensively studied for its potential uses in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

2-Fluoro-5-(3-methylsulfonylphenyl)phenol (95%) has been studied for its potential applications in a variety of scientific research fields. It has been used as a building block in organic synthesis, as a reagent in medicinal chemistry, and as a precursor in materials science. It has also been used as a starting material for the synthesis of various fluorinated compounds, such as 2-fluoro-5-methylbenzenesulfonamides, 2-fluoro-5-methylbenzenesulfones, and 2-fluoro-5-methylbenzenesulfonates.

Mechanism of Action

2-Fluoro-5-(3-methylsulfonylphenyl)phenol (95%) is believed to act as an intermediate in the synthesis of various fluorinated compounds. It is thought to undergo a nucleophilic substitution reaction with an appropriate nucleophile, such as an amine, to form a fluorinated compound. This reaction is believed to be catalyzed by an acid, such as hydrochloric acid, and is believed to be reversible.
Biochemical and Physiological Effects
2-Fluoro-5-(3-methylsulfonylphenyl)phenol (95%) has been studied for its potential applications in a variety of scientific research fields, but its biochemical and physiological effects have not yet been studied in detail. However, due to its chemical structure, it is believed to have similar effects as other phenol compounds, such as the inhibition of enzymes and the inhibition of cell growth.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(3-methylsulfonylphenyl)phenol (95%) has several advantages for laboratory experiments. It is stable and non-toxic, making it safe to handle and store. It is also soluble in both organic and aqueous solvents, making it easy to work with in a variety of laboratory settings. Additionally, its melting point is relatively low, making it easy to recrystallize from appropriate solvents.
However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, making it difficult to obtain in large quantities. Additionally, its syntheses can be difficult to carry out, as it requires careful control of the reaction conditions.

Future Directions

2-Fluoro-5-(3-methylsulfonylphenyl)phenol (95%) has a variety of potential applications in scientific research and materials science. Its potential uses include the synthesis of various fluorinated compounds, such as 2-fluoro-5-methylbenzenesulfonamides, 2-fluoro-5-methylbenzenesulfones, and 2-fluoro-5-methylbenzenesulfonates. Additionally, it could be used in the synthesis of pharmaceuticals and other bioactive compounds. Furthermore, its potential applications in materials science could be explored, as it could be used as a precursor for the synthesis of various fluorinated polymers and other materials. Finally, its biochemical and physiological effects could be studied in more detail, as this could lead to new insights into its potential uses in medicinal chemistry.

Synthesis Methods

2-Fluoro-5-(3-methylsulfonylphenyl)phenol (95%) is typically synthesized from the reaction of 2-fluoro-5-hydroxybenzenesulfonyl chloride and 3-methylbenzenesulfonic acid. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by filtration and then recrystallized from an appropriate solvent.

properties

IUPAC Name

2-fluoro-5-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDFNDJPZVTSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684495
Record name 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-85-0
Record name 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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